molecular formula C9H12ClNSSi B12727872 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane CAS No. 84260-43-5

2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane

Cat. No.: B12727872
CAS No.: 84260-43-5
M. Wt: 229.80 g/mol
InChI Key: LIARZJZNJIDLJG-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-chlorophenyl derivatives with silicon-containing reagents under controlled conditions. One common method involves the use of chlorosilanes and thiourea derivatives, which react to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase efficiency and yield. Continuous flow reactors and other advanced chemical engineering techniques may be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane: shares similarities with other organosilicon compounds that contain sulfur and nitrogen atoms.

    Thiazoles: These compounds also contain sulfur and nitrogen and have diverse biological activities.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit various chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of silicon, sulfur, nitrogen, and chlorine atoms within a cyclic structure

Properties

CAS No.

84260-43-5

Molecular Formula

C9H12ClNSSi

Molecular Weight

229.80 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-methyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C9H12ClNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

LIARZJZNJIDLJG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(NCCS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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